molecular formula C32H40N2O4 B11446361 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide

Cat. No.: B11446361
M. Wt: 516.7 g/mol
InChI Key: JDLUBTYLQGWUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate amine and acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress.

    Industry: Employed as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}propanamide is unique due to its specific structure, which combines antioxidant properties with the ability to interact with various molecular targets. This makes it particularly effective in stabilizing polymers and protecting against oxidative stress .

Properties

Molecular Formula

C32H40N2O4

Molecular Weight

516.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]propanamide

InChI

InChI=1S/C32H40N2O4/c1-31(2,3)25-19-21(20-26(29(25)36)32(4,5)6)13-18-27(35)34-28(22-11-9-8-10-12-22)30(37)33-23-14-16-24(38-7)17-15-23/h8-12,14-17,19-20,28,36H,13,18H2,1-7H3,(H,33,37)(H,34,35)

InChI Key

JDLUBTYLQGWUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.